molecular formula C17H18N2O2S B5874994 N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide

Cat. No.: B5874994
M. Wt: 314.4 g/mol
InChI Key: DORFBWVYELUUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide, also known as EHT 1864, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. EHT 1864 has been found to inhibit the activity of Rho family GTPases, which play a crucial role in cell signaling pathways.

Scientific Research Applications

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide 1864 has been used in various scientific research studies to investigate the role of Rho family GTPases in cellular processes such as cell migration, invasion, and proliferation. This compound 1864 has been found to inhibit the activity of RhoA, Rac1, and Cdc42, which are important regulators of actin cytoskeleton dynamics and cell adhesion. This compound 1864 has also been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. Additionally, this compound 1864 has been used to study the role of Rho family GTPases in neuronal development and synaptic plasticity.

Mechanism of Action

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide 1864 inhibits the activity of Rho family GTPases by binding to their guanine nucleotide exchange factors (GEFs). GEFs catalyze the exchange of GDP for GTP on Rho family GTPases, which activates their signaling pathways. This compound 1864 binds to the GEFs and prevents their interaction with Rho family GTPases, thereby inhibiting their activation. This results in the inhibition of downstream signaling pathways that regulate cellular processes such as actin cytoskeleton dynamics and cell adhesion.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have various biochemical and physiological effects in cells. Inhibition of Rho family GTPases by this compound 1864 leads to a decrease in actin stress fiber formation and cell adhesion, which results in the inhibition of cell migration and invasion. This compound 1864 has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuronal cells, this compound 1864 has been shown to regulate dendritic spine morphology and synaptic plasticity.

Advantages and Limitations for Lab Experiments

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo experiments. This compound 1864 has been shown to have high specificity for Rho family GTPases and does not affect the activity of other small GTPases. However, one limitation of this compound 1864 is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound 1864 has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for research on N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide 1864. One area of focus could be the development of more soluble analogs of this compound 1864 for use in experiments. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound 1864 in cancer and neurological diseases. This compound 1864 could also be used in combination with other small molecule inhibitors to target multiple signaling pathways and enhance therapeutic efficacy. Finally, the pharmacokinetic properties of this compound 1864 could be further studied to determine its potential use as a therapeutic agent.

Synthesis Methods

The synthesis method of N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide 1864 involves the reaction of 5-ethyl-2-hydroxybenzenesulfonamide with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 3-methylbenzamide and sodium azide to form the desired product, this compound 1864. The synthesis of this compound 1864 has been described in detail in a research article by Shang et al. (2012).

Properties

IUPAC Name

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-3-12-7-8-15(20)14(10-12)18-17(22)19-16(21)13-6-4-5-11(2)9-13/h4-10,20H,3H2,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORFBWVYELUUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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